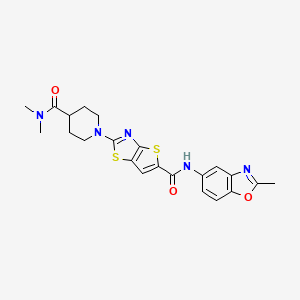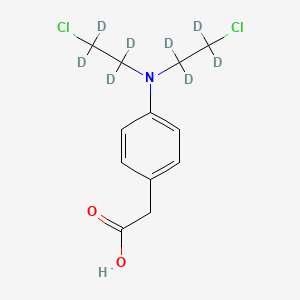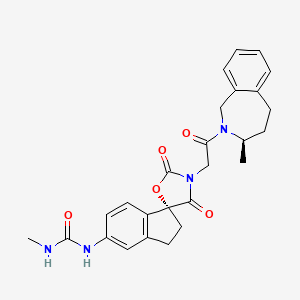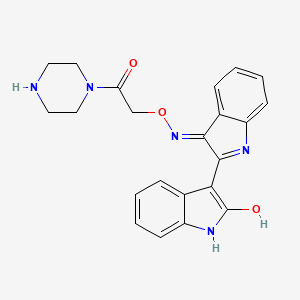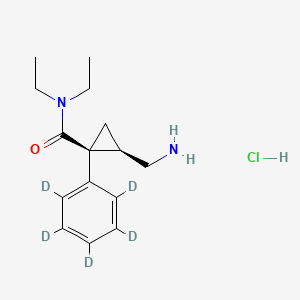
Milnacipran-d5 ((1S-cis) hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milnacipran-d5 ((1S-cis) hydrochloride) is a deuterium-labeled version of Milnacipran ((1S-cis) hydrochloride). Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder . The deuterium labeling in Milnacipran-d5 is used to study the pharmacokinetic and metabolic profiles of the drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Milnacipran-d5 ((1S-cis) hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Milnacipran molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Milnacipran structure . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Milnacipran-d5 ((1S-cis) hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Milnacipran-d5 ((1S-cis) hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Milnacipran-d5 ((1S-cis) hydrochloride) is used extensively in scientific research, including:
Wirkmechanismus
Milnacipran-d5 ((1S-cis) hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual reuptake inhibition helps alleviate symptoms of fibromyalgia and depression by modulating pain signals and mood regulation pathways . The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levomilnacipran: Another SNRI with a similar mechanism of action but different pharmacokinetic properties.
Duloxetine: An SNRI used for the treatment of depression and anxiety disorders.
Venlafaxine: An SNRI used for the treatment of major depressive disorder and generalized anxiety disorder.
Uniqueness
Milnacipran-d5 ((1S-cis) hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged drug action and reduced side effects .
Eigenschaften
Molekularformel |
C15H23ClN2O |
|---|---|
Molekulargewicht |
287.84 g/mol |
IUPAC-Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i5D,6D,7D,8D,9D; |
InChI-Schlüssel |
XNCDYJFPRPDERF-LQYBUWPNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]2(C[C@H]2CN)C(=O)N(CC)CC)[2H])[2H].Cl |
Kanonische SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


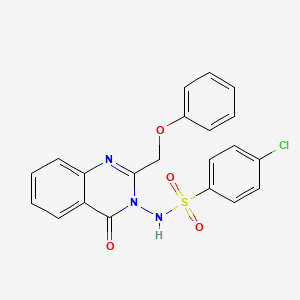
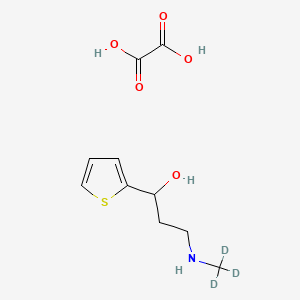
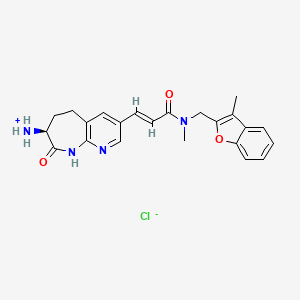
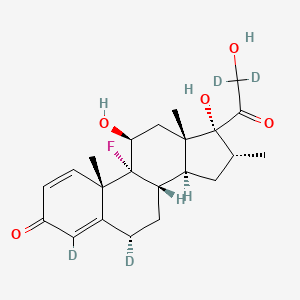
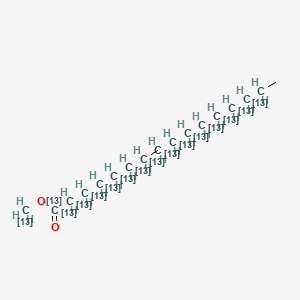

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
